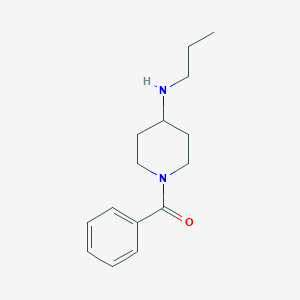

1-benzoyl-N-propylpiperidin-4-amine

Übersicht

Beschreibung

1-benzoyl-N-propylpiperidin-4-amine is a useful research compound. Its molecular formula is C15H22N2O and its molecular weight is 246.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

1-Benzoyl-N-propylpiperidin-4-amine: Mechanism of Action

- The primary targets of this compound are not explicitly mentioned in the available literature. However, it is known that piperidine derivatives, to which this compound belongs, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

- The specific mode of action of this compound is not well-documented. However, compounds with a piperidine moiety show a wide variety of biological activities . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

- The specific biochemical pathways affected by this compound are not clearly defined in the available literature. However, piperidine derivatives are known to affect various biochemical pathways and enzyme functioning .

- The molecular and cellular effects of this compound’s action are not well-documented. However, piperidine derivatives are known to have a wide range of biological activities .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Biochemische Analyse

Biochemical Properties

The specific biochemical properties of 1-Benzoyl-N-propylpiperidin-4-amine are not well-documented in the literature. Piperidine derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the piperidine derivative and the biomolecules it interacts with.

Cellular Effects

The cellular effects of this compound are currently not well-studied. Piperidine derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood at this time. Piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-documented in the literature. Piperidine derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

1-Benzoyl-N-propylpiperidin-4-amine exhibits a range of biological activities that can be leveraged in drug development. Its structural characteristics contribute to its interaction with various biological targets:

- Anticancer Activity : Research indicates that piperidine derivatives, including this compound, show promising anticancer properties. They have been studied for their ability to inhibit key signaling pathways involved in tumor growth and metastasis. For instance, derivatives have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of specific kinases like PKB (Protein Kinase B) .

- Neurological Applications : The compound's potential in treating neurodegenerative diseases, such as Alzheimer's disease, is noteworthy. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to the pathology of Alzheimer's. This inhibition can enhance cholinergic neurotransmission, offering therapeutic benefits .

Synthesis Methodologies

The synthesis of this compound involves several key steps that are critical for obtaining high yields and purity:

- Starting Materials : The synthesis typically begins with readily available piperidine derivatives and benzoyl chlorides.

- Reaction Conditions : The reactions are often carried out under controlled conditions to optimize yield and minimize by-products. Techniques such as refluxing in organic solvents or using microwave-assisted synthesis have been employed to enhance efficiency .

- Purification Techniques : After synthesis, compounds are purified using methods like recrystallization or chromatography to ensure the removal of impurities and unreacted starting materials.

Therapeutic Applications

The therapeutic applications of this compound span several areas:

- Cancer Therapy : Studies have shown that this compound can inhibit tumor growth by targeting specific kinases involved in cancer progression. It has been effective against various cancer types, including breast and lung cancers .

- Neuropathic Pain Management : The compound's interaction with opioid receptors suggests potential use in managing chronic pain conditions. Its dual action as a μ-opioid receptor agonist may enhance analgesic efficacy while reducing side effects commonly associated with traditional opioids .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of piperidine derivatives similar to this compound. The results indicated significant cytotoxicity against FaDu hypopharyngeal tumor cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Alzheimer's Disease Treatment

In another study focusing on neurodegenerative diseases, a derivative demonstrated potent AChE inhibition comparable to established drugs like donepezil. This highlights its potential as a novel treatment option for Alzheimer's disease .

Data Table: Summary of Applications

Eigenschaften

IUPAC Name |

phenyl-[4-(propylamino)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-2-10-16-14-8-11-17(12-9-14)15(18)13-6-4-3-5-7-13/h3-7,14,16H,2,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRENZOCQINGZNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCN(CC1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.